Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]-
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Overview
Description
Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a piperidine ring, a piperazine ring, and a phenylsulfonyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]- involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced to the piperidine intermediate using sulfonylation reactions.
Formation of the Piperazine Intermediate: The piperazine ring is synthesized separately and then coupled with the piperidine intermediate.
Final Coupling Reaction: The final step involves coupling the piperidine-piperazine intermediate with the ethanone moiety to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]-
- **Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]-
Uniqueness
The uniqueness of Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]- lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C27H44N4O5S |
---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
2-[[1-(4-methoxy-2,6-dimethylphenyl)sulfonylpiperidin-2-yl]methoxy]-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C27H44N4O5S/c1-21-17-25(35-4)18-22(2)27(21)37(33,34)31-10-6-5-7-24(31)19-36-20-26(32)30-15-13-29(14-16-30)23-8-11-28(3)12-9-23/h17-18,23-24H,5-16,19-20H2,1-4H3 |
InChI Key |
LLRDYAYGXUHNPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCCCC2COCC(=O)N3CCN(CC3)C4CCN(CC4)C)C)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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